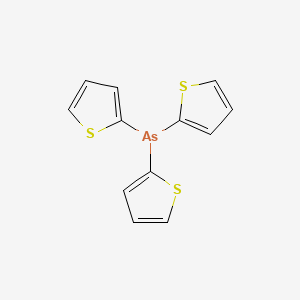
Arsine, tri-2-thienyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine, tri-2-thienyl- is an organoarsenic compound where three 2-thienyl groups are bonded to an arsenic atom.
Preparation Methods
The synthesis of arsine, tri-2-thienyl- typically involves the reaction of 2-thienyllithium with arsenic trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Arsine, tri-2-thienyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.
Substitution: It can participate in substitution reactions where the thienyl groups are replaced by other functional groups.
Complexation: Arsine, tri-2-thienyl- acts as a ligand in coordination chemistry, forming complexes with metals such as gold.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Arsine, tri-2-thienyl- has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of arsine, tri-2-thienyl- involves its ability to coordinate with metal centers through the arsenic atom and the sulfur atoms of the thienyl groups. This coordination can influence the electronic properties of the metal center, affecting its reactivity and stability . The molecular targets and pathways involved depend on the specific application and the metal complex formed.
Comparison with Similar Compounds
Arsine, tri-2-thienyl- can be compared with similar compounds such as:
Tri-2-furylarsine: Similar to tri-2-thienylarsine but with furyl groups instead of thienyl groups.
Triphenylarsine: Contains phenyl groups instead of thienyl groups, leading to different steric and electronic effects.
Properties
CAS No. |
125689-10-3 |
|---|---|
Molecular Formula |
C12H9AsS3 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
trithiophen-2-ylarsane |
InChI |
InChI=1S/C12H9AsS3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H |
InChI Key |
QVNNSFDCZOPPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)[As](C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















